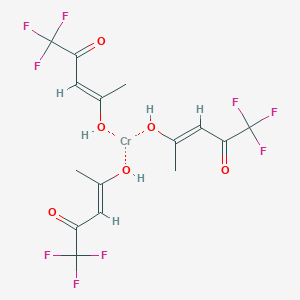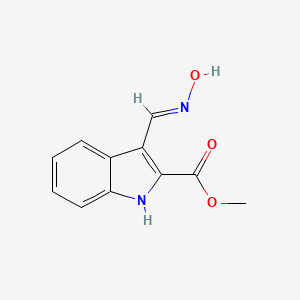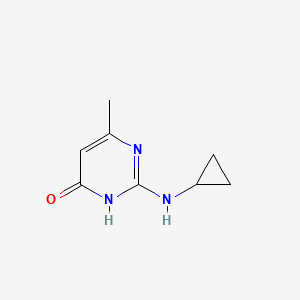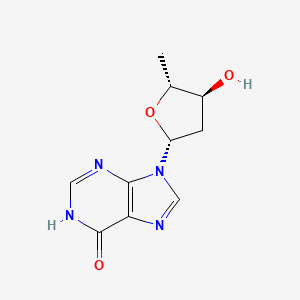
Chromium(cento) trifluoropentanedionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Chromium compounds, including Chromium(cento) trifluoropentanedionate, can undergo various reactions. For example, chromium(III) ions in solution can undergo ligand exchange reactions involving chloride or sulfate ions .Physical And Chemical Properties Analysis
Chromium is a transition element with the chemical symbol Cr and atomic number 24. It is used in various chemical, industrial, and manufacturing applications such as wood preservation and metallurgy . The physical and chemical properties of chromium compounds depend on the valency of chromium .科学的研究の応用
Gas Chromatographic Analysis
Chromium hexafluoroacetylacetonate (Cr(hfa)3) shows potential in gas chromatographic determinations. Bendig, Stenner, and Kettrup (1981) discuss its use as a Cr(III) chelate for gas chromatographic determination, utilizing a phosphorus-nitrogen flame-ionization detector. This approach exhibits a linear response for chromium and detection limits in the range of 10^-11 g (Bendig, Stenner, & Kettrup, 1981).
Environmental Remediation
In the field of environmental remediation, Mohan and Pittman (2006) highlight the use of adsorption processes for chromium removal from water. They provide an overview of sorption capacities of various adsorbents, including commercial activated carbons, for chromium remediation, emphasizing the importance of understanding chromium's environmental impact and the effectiveness of different adsorbents (Mohan & Pittman, 2006).
Chromatography and Spectrometry
Udén, Bigley, and Walters (1978) have conducted studies on the separation of geometrical isomers and mixed ligand forms of chromium(III) β-diketonates, including Cr(hfa)3, using high-pressure liquid chromatography. Their research underscores the utility of Cr(hfa)3 in chromatographic separations, supported by mass spectral analysis (Udén, Bigley, & Walters, 1978).
Bioremediation
In the context of bioremediation, Zayed and Terry (2003) discuss the role of chromium in the environment, including its forms and interactions with microorganisms and plants. Their review presents insights into how the different forms of chromium influence the effectiveness of biological remediation technologies (Zayed & Terry, 2003).
Toxicity and Environmental Impact
Research by Costa and Klein (2006) on the toxicity and carcinogenicity of chromium compounds in humans provides context for understanding the environmental and health risks associated with chromium exposure. They discuss the carcinogenic effects of hexavalent chromium and the need for its removal from contaminated waters (Costa & Klein, 2006).
作用機序
Target of Action
The primary target of Chromium(cento) Trifluoropentanedionate, also known as chromium;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one, is the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation .
Mode of Action
This compound interacts with its target by binding to the beta-subunit of ATP synthase, inhibiting its enzymatic activity . This interaction influences physiological effects apart from insulin signaling .
Biochemical Pathways
The compound affects the insulin-signaling pathway and the metabolism of glucose, insulin, and blood lipids . It upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . Additionally, it plays a role in carbohydrate, lipid, and protein metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . These processes are responsible for the availability, transformation, and route of the compound in biological environments . The compound’s impact on bioavailability is yet to be fully understood.
Result of Action
The molecular and cellular effects of this compound’s action include enhancing insulin sensitivity and managing glucose metabolism . It also improves cardiometabolic symptoms by augmenting carbohydrate and lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain ions in the soil can affect the speciation and toxicity of chromium . Moreover, anthropogenic activities such as urbanization and industrialization contribute to an increased depletion of natural resources, which can impact the environmental distribution of chromium .
Safety and Hazards
Chromium compounds, including Chromium(cento) trifluoropentanedionate, can be hazardous. Chromium(VI) is highly toxic and poses a risk to the environment . Exposure to chromium(VI) has been associated with lung cancer and other side effects, such as dermatitis, liver and kidney failure, nasal inflammation, allergies, and lung burning .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Chromium(cento) trifluoropentanedionate can be achieved through a reaction between Chromium(III) acetylacetonate and trifluoropentanedione in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "Chromium(III) acetylacetonate", "Trifluoropentanedione", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve Chromium(III) acetylacetonate and trifluoropentanedione in a suitable solvent such as ethanol or acetone.", "Add a catalyst such as piperidine or pyridine to the solution.", "Heat the solution under reflux for several hours.", "Allow the solution to cool and filter the resulting solid.", "Wash the solid with a suitable solvent to remove any impurities.", "Dry the solid under vacuum to obtain Chromium(cento) trifluoropentanedionate." ] } | |
CAS番号 |
14592-89-3 |
分子式 |
C15H12CrF9O6 |
分子量 |
511.23 g/mol |
IUPAC名 |
chromium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H5F3O2.Cr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChIキー |
GYRWLOXVTKJODP-DJFUMVPSSA-K |
異性体SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cr+3] |
SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cr] |
正規SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cr+3] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)

![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)




![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1436773.png)
![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)

